3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol
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Overview
Description
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is a heterocyclic compound that features a pyrrolidine ring substituted with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol typically involves the reaction of a pyrrolidine derivative with a triazole precursor. One common method involves the use of 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, which undergoes a condensation reaction with pyrrolidine-3-ol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly is often considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-one.
Reduction: Formation of 3-((1-Ethyl-1,2-dihydro-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol.
Substitution: Formation of various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde: A precursor in the synthesis of the target compound.
3-(1H-1,2,4-Triazol-5-yl)pyrrolidine: Lacks the ethyl group, which may affect its biological activity.
1-Ethyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity.
Uniqueness
3-((1-Ethyl-1h-1,2,4-triazol-5-yl)methyl)pyrrolidin-3-ol is unique due to the presence of both the triazole and pyrrolidine rings, which confer distinct chemical and biological properties. The ethyl group on the triazole ring can enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development .
Properties
Molecular Formula |
C9H16N4O |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C9H16N4O/c1-2-13-8(11-7-12-13)5-9(14)3-4-10-6-9/h7,10,14H,2-6H2,1H3 |
InChI Key |
FTRFOAWPRZEUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CC2(CCNC2)O |
Origin of Product |
United States |
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